molecular formula C10H22N2S B13319649 Diethyl({2-[(thiolan-3-yl)amino]ethyl})amine

Diethyl({2-[(thiolan-3-yl)amino]ethyl})amine

Cat. No.: B13319649
M. Wt: 202.36 g/mol
InChI Key: ZIWLRZVXUSJWHW-UHFFFAOYSA-N
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Description

Diethyl({2-[(thiolan-3-yl)amino]ethyl})amine is a chemical compound with the molecular formula C10H22N2S and a molecular weight of 202.36 g/mol . This compound is characterized by the presence of a thiolane ring, which is a five-membered sulfur-containing ring, attached to an aminoethyl group. The compound is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl({2-[(thiolan-3-yl)amino]ethyl})amine typically involves the reaction of diethylamine with a thiolane derivative. One common method is the nucleophilic substitution reaction where diethylamine reacts with a halogenated thiolane under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the temperature is maintained at room temperature to slightly elevated temperatures to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Diethyl({2-[(thiolan-3-yl)amino]ethyl})amine undergoes various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form thiol derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with alkyl halides to form quaternary ammonium salts.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.

    Reduction: Lithium aluminum hydride; performed in an inert atmosphere such as nitrogen or argon.

    Substitution: Alkyl halides; reactions are usually conducted in polar solvents like ethanol or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Quaternary ammonium salts.

Scientific Research Applications

Diethyl({2-[(thiolan-3-yl)amino]ethyl})amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions. It is used to investigate the binding affinity of thiolane-containing compounds to biological targets.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Diethyl({2-[(thiolan-3-yl)amino]ethyl})amine involves its interaction with molecular targets such as enzymes and receptors. The thiolane ring can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or activation. The aminoethyl group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Diethylaminoethanol: A compound with a similar diethylamino group but with a hydroxyl group instead of a thiolane ring.

    Diethylamine: Lacks the thiolane ring and has a simpler structure.

    Thiolan-3-ylamine: Contains the thiolane ring but lacks the diethylamino group.

Uniqueness

Diethyl({2-[(thiolan-3-yl)amino]ethyl})amine is unique due to the presence of both the thiolane ring and the diethylamino group. This combination imparts distinct chemical properties and reactivity, making it a valuable compound in various research applications. The thiolane ring provides a site for covalent interactions with biological targets, while the diethylamino group enhances solubility and binding affinity.

Properties

Molecular Formula

C10H22N2S

Molecular Weight

202.36 g/mol

IUPAC Name

N',N'-diethyl-N-(thiolan-3-yl)ethane-1,2-diamine

InChI

InChI=1S/C10H22N2S/c1-3-12(4-2)7-6-11-10-5-8-13-9-10/h10-11H,3-9H2,1-2H3

InChI Key

ZIWLRZVXUSJWHW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC1CCSC1

Origin of Product

United States

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